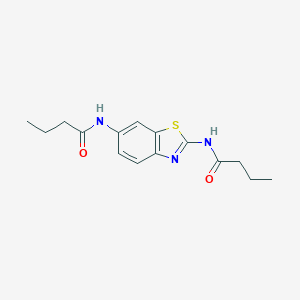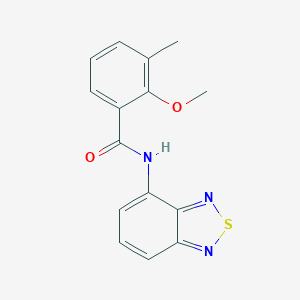![molecular formula C15H20ClN3OS B251105 N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide](/img/structure/B251105.png)
N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for both CB1 and CB2 receptors in the endocannabinoid system, which has led to its use in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : A study by Raza et al. (2019) focused on synthesizing various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which includes compounds similar to N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide. These compounds were found to inhibit mushroom tyrosinase and reduce pigmentation in zebrafish, indicating potential applications in depigmentation therapies with minimal side effects (Raza et al., 2019).
Heterocyclic Synthesis : Fadda et al. (2015) reviewed the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds, which are structurally related to this compound. These compounds are used as precursors for creating heterocyclic compounds, showing the compound's significance in synthetic chemistry (Fadda et al., 2015).
Cannabinoid Receptor Agonists : Chu et al. (2009) discovered a series of CB2 ligands where the phenyl ring was replaced with a pyridine ring, leading to potent and selective CB2 agonists. This research highlights the potential therapeutic applications of related compounds in treating neuropathic pain (Chu et al., 2009).
Enzyme Inhibition : Mathew et al. (2015) synthesized N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-indol-3-yl) Butanamide Derivatives and evaluated them as alpha-amylase inhibitors. This indicates potential applications in managing conditions like diabetes (Mathew et al., 2015).
Neuroprotective Agents : González-Muñoz et al. (2011) reported on N-acylaminophenothiazines as neuroprotective agents, which include compounds structurally similar to the one . These compounds showed potential in treating Alzheimer's disease due to their ability to protect neurons and inhibit butyrylcholinesterase (González-Muñoz et al., 2011).
Propiedades
Fórmula molecular |
C15H20ClN3OS |
|---|---|
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
N-[(3-chloro-2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C15H20ClN3OS/c1-2-6-13(20)18-15(21)17-12-8-5-7-11(16)14(12)19-9-3-4-10-19/h5,7-8H,2-4,6,9-10H2,1H3,(H2,17,18,20,21) |
Clave InChI |
AOWRQRVBAUXZMU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCC2 |
SMILES canónico |
CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCC2 |
Solubilidad |
0.5 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)






![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)

